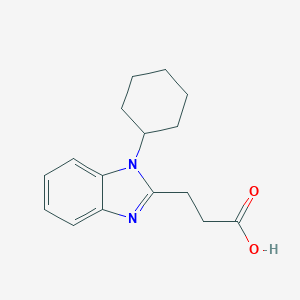
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPB is a derivative of benzimidazole and has been shown to exhibit biological activity in various studies.
Wirkmechanismus
The mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is not fully understood, but several studies have provided insights into its biological activity. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit several biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit antioxidant activity. In a study conducted by Wang et al. (2020), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to protect against oxidative stress-induced damage in rat liver cells. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid increased the activity of antioxidant enzymes and reduced the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in lab experiments is its relatively simple synthesis method. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can vary depending on the experimental conditions, which can make it challenging to interpret the results of studies.
Zukünftige Richtungen
There are several future directions for research on 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. One area of interest is the development of novel synthetic methods for 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid that can improve the yield and purity of the product. Another area of research is the optimization of the experimental conditions for studying the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid involves the reaction of 1-cyclohexyl-1H-benzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. In a study conducted by Zhang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to reduce inflammation in a mouse model of acute lung injury. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid inhibited the production of pro-inflammatory cytokines and reduced the infiltration of immune cells in the lungs.
Another area of research has been the potential use of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in the treatment of cancer. In a study conducted by Wang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to inhibit the growth of cancer cells in vitro and in vivo. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid induced cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-(1-cyclohexylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) |
InChI-Schlüssel |
FMGDEWIOIMGMBE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O |
Kanonische SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)

![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)